molecular formula C19H14FN3S B3400250 4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-43-2

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B3400250
CAS No.: 1040658-43-2
M. Wt: 335.4 g/mol
InChI Key: RNYPRHZLMVNRNE-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, with a fluorobenzylthio and a phenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorobenzylthio and phenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of specific groups.

Scientific Research Applications

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is unique due to its specific functional groups and the resulting chemical properties. The presence of the fluorobenzylthio group, in particular, imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a synthetic organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system featuring various functional groups that influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H14_{14}F1_{1}N3_{3}S1_{1}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The compound's structure includes a fluorobenzylthio group and a phenyl group attached to the pyrazolo core, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate enzyme activities and influence various cellular signaling pathways. Preliminary studies suggest that this compound may act as a competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin production.

Biological Activity Studies

Research has demonstrated that derivatives of compounds with similar structures exhibit significant inhibitory effects on TYR. For instance, studies have shown that certain fluorobenzylpiperazine derivatives have IC50_{50} values ranging from 0.18 μM to 40.43 μM against TYR from Agaricus bisporus, indicating their potential as effective tyrosinase inhibitors .

Table 1: Comparison of Tyrosinase Inhibition Potency

Compound NameStructureIC50_{50} (μM)Notes
4-[(4-Fluorobenzyl)piperazine derivative]Fluorobenzyl group0.18More active than kojic acid (IC50_{50}=17.76 μM)
4-[(3-Fluorobenzyl)piperazine derivative]Similar core40.43Least effective in series
This compoundTarget compoundTBDPotential for further study

Case Studies

In one notable study, the design and synthesis of new small molecules incorporating the 4-fluorobenzylpiperazine moiety were evaluated for their inhibitory effects on TYR. The results indicated that these compounds not only inhibited TYR activity but also exhibited antimelanogenic effects on B16F10 melanoma cells without cytotoxicity . Docking studies further elucidated the binding modes of these compounds within the active site of TYR, providing insights into their mechanism of action.

Future Research Directions

The promising results surrounding the biological activity of this compound suggest several avenues for future research:

  • Target Identification : Further studies are needed to identify specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity will aid in optimizing this compound for therapeutic applications.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound will be crucial for understanding its potential clinical applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-6-14(7-9-16)13-24-19-18-12-17(15-4-2-1-3-5-15)22-23(18)11-10-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYPRHZLMVNRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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